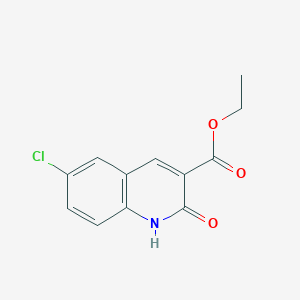

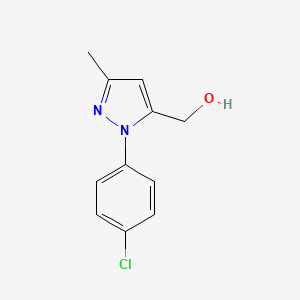

1-(2-氯-4-羟基苯基)-3-环丙基脲

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including hydroxylation, etherification, acylation, amidogen reactions, and cyclopropanation. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was achieved through intraperitoneal administration in rats . Another example is the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid from 3-chloro-4-hydroxyacetophenone, which involved etherification and the Willgerodt reaction . These methods provide insights into the possible synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction analysis. For example, the crystal structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide was determined by X-ray diffraction, revealing its monoclinic system and space group . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various studies. For instance, the metabolic formation of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol suggests that the parent compound undergoes metabolic transformations in vivo . Additionally, the formation of 2-chloroethanol during the chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea indicates the presence of a 2-chloroethyl alkylating intermediate . These findings are relevant for understanding the metabolic pathways and potential toxicity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their biological activities. For example, the inhibition potency of various 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives against 4-hydroxyphenylpyruvate dioxygenase was determined, showing the importance of well-positioned dicarbonyl groups and the cyclopropyl group for potent inhibition . The electronic properties and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were investigated using density functional theory, providing insights into the molecule's behavior under different conditions .

科学研究应用

4-羟基苯丙酮酸二氧酶(4-HPPD)的抑制剂

各种衍生物,包括与1-(2-氯-4-羟基苯基)-3-环丙基脲类似的化合物,已被合成并作为来自猪肝的4-HPPD的抑制剂进行测试。这些研究发现,化合物上的特定取代基可以显著影响其作为抑制剂的效力(Lin et al., 2002)。

合成及在烟草风味中的应用

化合物2-(2-羟基苯基)环丙烷-1-羧酸,与1-(2-氯-4-羟基苯基)-3-环丙基脲具有结构相似性,已被合成并提出作为一种新型烟草风味。这种合成展示了一种大规模生产的潜在途径(Xin-y, 2013)。

多巴胺D-1受体拮抗活性

对具有与1-(2-氯-4-羟基苯基)-3-环丙基脲相似结构元素的异构化合物的研究显示出作为多巴胺D-1受体拮抗剂的潜力。这些化合物已被合成并评估其活性,表明在神经学研究中可能有潜在应用(Riggs et al., 1987)。

生物敏感性和理论电子结构研究

对具有1-(2-氯-4-羟基苯基)-3-环丙基脲元素的化合物,如3-(2-羟基苯基)-2-亚硫酰胺噻唑啉-4-酮,进行了理论研究以了解其电子结构行为。这包括分子几何、键级分析和自然键轨道分析,提供了关于化学结构和键合性质的见解(Gemechu et al., 2021)。

安全和危害

作用机制

Target of Action

The primary target of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is the Estrogen receptor (ESR) . The ESR is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The compound interacts with the estrogen receptor in a ligand-dependent manner. This interaction induces a conformational change, allowing subsequent or combinatorial association with multiprotein coactivator complexes . It also mediates mutual transrepression between the estrogen receptor and NF-kappa-B in a cell-type-specific manner .

Biochemical Pathways

The compound affects the estrogen signaling pathway. Ligand binding to the estrogen receptor can lead to direct homodimer binding to a palindromic estrogen response element (ERE) sequence or association with other DNA-binding transcription factors . This can mediate ERE-independent signaling and affect various downstream effects.

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the estrogen receptor. This can lead to changes in gene expression and cellular proliferation and differentiation . The specific effects can vary depending on the cell type and the presence of other signaling molecules .

属性

IUPAC Name |

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPZNUIZEVRITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630907 | |

| Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea | |

CAS RN |

796848-79-8 | |

| Record name | ME-92 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796848798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ME-92 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU2T7BR757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea in the synthesis of Lenvatinib?

A1: 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea serves as a crucial intermediate in the synthesis of Lenvatinib. It reacts with 4-chloro-7-methoxyquinoline-6-carboxamide through a condensation reaction to yield the final Lenvatinib molecule []. The specific functional groups present in this intermediate, particularly the hydroxyl and urea moieties, are likely crucial for the success of this final synthetic step.

Q2: How is the synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea optimized in the paper?

A2: The paper describes a synthetic route for 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea starting from 4-amino-3-chlorophenol hydrochloride. This starting material is first treated with phenyl chloroformate, followed by a reaction with cyclopropylamine to yield the desired intermediate []. While the paper doesn't delve into specific optimization details for this particular step, it highlights the use of one-pot synthesis methods elsewhere in the overall Lenvatinib synthesis as a strategy for simplifying the process and potentially improving yields [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)